3'-Hydroxydiclofenac

説明

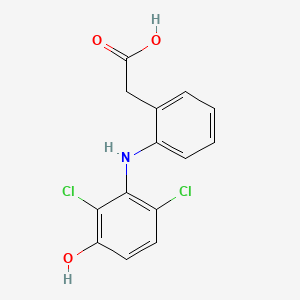

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-[2-(2,6-dichloro-3-hydroxyanilino)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-9-5-6-11(18)13(16)14(9)17-10-4-2-1-3-8(10)7-12(19)20/h1-6,17-18H,7H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPJZSYXUWYJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC(=C2Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219060 | |

| Record name | 3'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69002-85-3 | |

| Record name | 3′-Hydroxydiclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69002-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxydiclofenac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxydiclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-HYDROXYDICLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8489I2R79K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxydiclofenac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways of 3 Hydroxydiclofenac Formation

Enzymatic Biotransformation Mechanisms

The metabolism of diclofenac (B195802) in humans is a multifaceted process involving both Phase I (hydroxylation) and Phase II (conjugation) reactions. Phenyl hydroxylation, a key Phase I pathway, is largely carried out by specific CYP isoforms.

Role of Cytochrome P450 Isoforms in Hydroxylation (e.g., CYP2C9)

Cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of diclofenac. Several isoforms have been implicated, with CYP2C9 playing a particularly significant role in the hydroxylation of diclofenac, including at the 3'-position.

CYP2C9: This isoform is predominantly responsible for the 4'-hydroxylation of diclofenac, which is considered a major oxidative metabolic route researchgate.netdrugbank.comscielo.brnih.govacs.orgscielo.brnih.govbrieflands.commedchemexpress.cnwikipathways.orgeuropa.eupharmgkb.orgresearchgate.net. Importantly, CYP2C9 has also been identified as the exclusive enzyme responsible for the formation of 3'-hydroxydiclofenac nih.govwikipathways.orgebi.ac.ukdrugbank.com. Studies using recombinant CYP2C9 have confirmed its specific role in catalyzing the formation of this compound nih.govacs.orgresearchgate.net.

Other CYP Isoforms: While CYP2C9 is the primary enzyme for 3'-hydroxylation, other CYP isoforms like CYP3A4 are involved in the 5-hydroxylation of diclofenac researchgate.netdrugbank.comscielo.bracs.orgscielo.brbrieflands.comwikipathways.orgeuropa.eu. CYP2C8 has also been implicated in the 5-hydroxylation of diclofenac and its glucuronide researchgate.netnih.govscielo.bracs.orgresearchgate.net. CYP1A2 and CYP2C8 have also been mentioned in the broader metabolism of diclofenac researchgate.net.

Table 1: Cytochrome P450 Isoform Involvement in Diclofenac Hydroxylation

| CYP Isoform | Primary Hydroxylation Site(s) | Specific Role in 3'-Hydroxylation | References |

| CYP2C9 | 4'-hydroxylation, 3'-hydroxylation | Major catalyst | researchgate.netdrugbank.comscielo.brnih.govacs.orgscielo.brnih.govbrieflands.commedchemexpress.cnwikipathways.orgeuropa.eupharmgkb.orgresearchgate.netebi.ac.ukdrugbank.comnih.govacs.orgresearchgate.netvanleeuwenlab.comresearchgate.net |

| CYP3A4 | 5-hydroxylation | Not directly implicated | researchgate.netdrugbank.comscielo.bracs.orgscielo.brbrieflands.comwikipathways.orgeuropa.eu |

| CYP2C8 | 5-hydroxylation | Not directly implicated | researchgate.netnih.govscielo.bracs.orgresearchgate.net |

| CYP1A2 | Not specified for hydroxylation | Not directly implicated | researchgate.net |

Kinetic Characterization of Enzymatic Reactions (e.g., Km, Vmax values in research settings)

Kinetic parameters such as Michaelis constant () and maximum velocity () provide quantitative insights into the efficiency of enzymatic reactions. While specific kinetic data for CYP2C9-mediated 3'-hydroxylation of diclofenac are not extensively detailed in the reviewed literature, values for other hydroxylation pathways by CYP2C9 and related enzymes are available.

CYP2C9-mediated 4'-hydroxylation: Studies using human liver microsomes have reported kinetic parameters for the formation of 4'-hydroxydiclofenac (B1664172) catalyzed by CYP2C9. For instance, values of approximately 5.2 ± 0.4 µM and values of 1361 ± 27 pmol/min/mg protein have been observed fda.gov. Another study reported a of 9 ± 1 µM and of 432 ± 15 pmol/min/mg for 4'-hydroxylation by human liver microsomes, attributed to CYP2C9 nih.govacs.org.

General Diclofenac Metabolism by CYP2C9: In electrochemical studies using immobilized CYP2C9, the for diclofenac was determined to be 45 ± 5 µM researchgate.net.

It is important to note that direct kinetic data (, ) specifically for the 3'-hydroxylation pathway catalyzed by CYP2C9 are less frequently reported compared to the 4'-hydroxylation pathway.

Investigation of Reactive Intermediate Formation Pathways

The oxidative metabolism of diclofenac, particularly through CYP enzymes, can lead to the formation of reactive intermediates, which are implicated in the drug's toxicity.

Arene Oxide Hypothesis in this compound Biogenesis

Arene oxides, which are cyclic epoxides formed on aromatic rings, are known reactive intermediates in drug metabolism. Research suggests that arene oxides may play a role in the biogenesis of diclofenac metabolites, including those related to 3'-hydroxylation.

Diclofenac Oxides: Studies have proposed that CYP2C9-catalyzed oxidation of diclofenac can lead to the formation of diclofenac-2',3'-oxide and diclofenac-3',4'-oxide nih.govacs.orgresearchgate.net. Specifically, diclofenac-2',3'-oxide is hypothesized to be a precursor that, upon reaction with glutathione (B108866) (GSH), forms a thioether conjugate (M4, tentatively identified as 2'-hydroxy-3'-(glutathione-S-yl)-monoclofenac) with a subsequent loss of chlorine nih.govacs.orgresearchgate.net. This pathway suggests that the 2',3'-oxide intermediate could be involved in the formation of 3'-hydroxylated derivatives or related conjugates nih.govresearchgate.net. Arene oxides are generally considered reactive intermediates that can undergo rearrangement to form phenols (arenols), such as hydroxydiclofenac preprints.org.

Identification of Glutathione Conjugates as Pathway Markers

Glutathione (GSH) conjugates serve as crucial markers for the formation of reactive electrophilic intermediates during drug metabolism. Their identification helps elucidate metabolic pathways and potential toxicity mechanisms.

GSH Conjugates of Hydroxydiclofenac Metabolites: Several studies have identified glutathione conjugates formed from diclofenac metabolites. For instance, reactive intermediates like p-benzoquinone imines, formed from 4'-hydroxydiclofenac and 5-hydroxydiclofenac (B1228188), can be trapped by GSH, forming glutathione adducts acs.orgresearchgate.netpsu.eduscientificarchives.com.

Specific GSH Adducts Linked to CYP2C9 and 3'-Hydroxylation: A significant finding is the identification of a glutathione adduct, M4 (2'-hydroxy-3'-(glutathione-S-yl)-monoclofenac), which is specifically mediated by CYP2C9 nih.govacs.orgresearchgate.net. This adduct is proposed to arise from a diclofenac-2',3'-oxide intermediate, which itself is linked to CYP2C9 activity nih.govresearchgate.net. The formation of this GSH conjugate is considered evidence for a novel reactive intermediate pathway involving CYP2C9 and potentially leading to 3'-hydroxylated products or related reactive species nih.govresearchgate.net.

Other GSH Conjugates: Other GSH conjugates identified in diclofenac metabolism include those derived from 5-hydroxydiclofenac, which can be oxidized to iminoquinones that react with GSH nih.gov. Additionally, conjugates like 4'-hydroxy-3'-glutathione-S-yl diclofenac (M2) have been identified, indicating conjugation at the 3' position following 4'-hydroxylation and subsequent oxidation acs.orgpsu.edu. The involvement of human glutathione S-transferases (hGSTs) in conjugating these reactive intermediates has also been demonstrated, with hGSTP1-1 and hGSTM1-1 showing particular activity towards different quinone imines and other intermediates nih.gov.

Table 2: Glutathione Conjugates as Markers of Diclofenac Metabolism

| Glutathione Conjugate (Marker) | Proposed Intermediate / Pathway | Associated CYP Isoform | References |

| M4 (2'-hydroxy-3'-(glutathione-S-yl)-monoclofenac) | Diclofenac-2',3'-oxide | CYP2C9 | nih.govacs.orgresearchgate.net |

| 4'-hydroxy-3'-glutathione-S-yl diclofenac (M2) | 4'-hydroxydiclofenac oxidation product (e.g., quinone imine) | Primarily CYP2C9 (for 4'-OH-DF) | acs.orgpsu.edu |

| 5-OH-4-GS-diclofenac (M1), 4'-OH-3'-GS-diclofenac (M2), 5-OH-6-GS-diclofenac (M3) | Benzoquinone imine intermediates from diclofenac oxidation | Various CYPs (including CYP2C9, CYP3A4) | psu.edu |

| Quinone imines from 4'-OH-DF and 5-OH-DF | Reactive intermediates from hydroxylation | CYP2C9, CYP3A4 | researchgate.netnih.gov |

Compound List:

Diclofenac

this compound

4'-Hydroxydiclofenac

5-Hydroxydiclofenac

4',5-Dihydroxydiclofenac

3'-Hydroxy-4'-methoxydiclofenac

Diclofenac-2',3'-oxide

Diclofenac-3',4'-oxide

Glutathione (GSH)

Glutathione conjugates (e.g., M4, M2, M1, M3)

p-Benzoquinone imines

o-Iminemethide

Sulfaphenazole (CYP2C9 inhibitor)

Troleandomycin (CYP3A4 inhibitor)

S-mephenytoin

Tolbutamide

Warfarin

Losartan

Flurbiprofen

Piroxicam

Tenoxicam

Celecoxib

Acyl glucuronide of Diclofenac (Diclofenac-AG)

Experimental Models and Methodologies in 3 Hydroxydiclofenac Research

In Vitro Systems for Metabolic Studies

In vitro models are fundamental for studying the metabolism of diclofenac (B195802) to 3'-hydroxydiclofenac in a controlled environment. These systems allow researchers to isolate specific metabolic processes and identify the key enzymes involved.

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard tool for investigating phase I metabolic reactions.

To gain a more comprehensive understanding that includes both phase I and phase II metabolism, as well as cellular regulation, researchers employ intact human hepatocytes. These cells provide a model that more closely resembles the in vivo liver environment.

A powerful tool for unequivocally determining the role of a specific enzyme is the use of engineered cell lines. These are typically insect or mammalian cells that have been genetically modified to express a single, specific human CYP enzyme.

By incubating diclofenac with a panel of these cell lines, each expressing a different CYP isoform, researchers have provided definitive evidence for the role of CYP2C9. nih.gov Such studies have demonstrated that only the cell line engineered to express CYP2C9 was capable of producing this compound. nih.govacs.org This approach, combined with data from human liver microsomes and hepatocytes, firmly establishes CYP2C9 as the catalyst for this specific metabolic pathway. nih.gov Recombinant human CYP2C9 expressed in yeast cells has also been used as an in vitro system to study the metabolism of diclofenac. scielo.br

In Vivo Animal Models for Metabolic Profiling

In vivo animal models are essential for understanding the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of a compound.

Rodent models are frequently used in preclinical metabolic studies. However, species differences in drug metabolism can be significant.

In the context of this compound, studies in mice have yielded varied results. One study identified this compound as one of at least 37 metabolic components following an oral dose of diclofenac in mice. researchgate.net Conversely, another study did not detect the 3'-hydroxy metabolite in mouse plasma. researchgate.net A more recent approach has utilized TK-NOG chimeric mice with humanized livers. In these models, which more closely mimic human hepatic metabolism, this compound was detected in the plasma after a single oral administration of diclofenac. nih.gov The plasma concentration of this compound peaked at 0.25 hours and was undetectable within 24 hours. nih.gov

Table 1: Pharmacokinetic Parameters of Diclofenac and its Metabolites in Humanized Chimeric Mice This table is interactive. You can sort and filter the data.

| Compound | Tmax (hours) | t1/2 (hours) | Notes |

|---|---|---|---|

| Diclofenac | 0.25 | 2.4 | - |

| This compound | 0.25 | Not Determined | Undetectable within 24 hours |

| 4'-Hydroxydiclofenac (B1664172) | 0.25 | Not Determined | Undetectable within 24 hours |

| 3'-Hydroxy-4'-methoxydiclofenac | 8 | 13 | Accumulative metabolite |

Source: nih.gov

Studies in rats have also been conducted to characterize diclofenac metabolism. europa.eunih.gov While the major metabolites in rats are 4'-hydroxydiclofenac and 5-hydroxydiclofenac (B1228188), this compound has also been identified as a metabolite in humans, with its pharmacological activity being significantly lower than the parent drug. europa.eu

Non-human primates are often used in later-stage preclinical studies due to their closer phylogenetic relationship to humans. The common marmoset (Callithrix jacchus) is one such model. researchgate.nettandfonline.com

However, a critical species difference makes the common marmoset a challenging model for studying this compound formation. This primate species genetically lacks CYP2C9, the enzyme primarily responsible for producing this metabolite in humans. researchgate.nettandfonline.comresearchgate.net In marmosets, the polymorphic CYP2C19 enzyme compensates for some of the metabolic functions of human CYP2C9. researchgate.nettandfonline.com Consequently, studies of diclofenac metabolism in common marmosets report 5-hydroxydiclofenac and 4'-hydroxydiclofenac as metabolites, but not this compound, reflecting the absence of the key catalyzing enzyme. researchgate.net

Genetically Modified Models (e.g., Humanized Chimeric Mice)

Genetically modified models, particularly chimeric mice with humanized livers, have emerged as crucial tools for investigating the human-specific metabolism of diclofenac, including the formation of this compound. These models provide a more predictive in vivo system for assessing the biotransformation of compounds in humans compared to conventional animal models. nih.gov

One such model is the TK-NOG chimeric mouse, which has been successfully used to study the formation of human-specific diclofenac metabolites. science.govnih.gov In a study involving TK-NOG mice with humanized livers, oral administration of diclofenac led to the detection of this compound in plasma, which, along with 4'-hydroxydiclofenac, peaked at 0.25 hours post-administration and became undetectable within 24 hours. nih.gov This model was also capable of producing 3'-Hydroxy-4'-methoxydiclofenac, a human-specific metabolite known to accumulate in patient plasma after repeated diclofenac administration. nih.govresearcher.life This metabolite's formation, which was absent or found in only trace amounts in control mice, highlights the utility of humanized mice in replicating human metabolic pathways. researchgate.net

Furthermore, these humanized mouse models have been instrumental in identifying other human-specific metabolites. For instance, various glutathione-conjugated metabolites of diclofenac, which are not typically formed in standard laboratory animals, have been detected in the bile of humanized chimeric mice. nih.govresearcher.life

Another model, the liver-humanized FRG mouse, also showed a metabolic profile for diclofenac that more closely resembled humans than wild-type or murinized mice. nih.gov The metabolic profiles in these humanized mice were distinct from control animals, showing a higher proportion of acyl glucuronide metabolites and significantly reduced amounts of taurine (B1682933) conjugates, which are more characteristic of rodent metabolism. nih.gov The research confirmed that while not a perfect match, the liver humanized FRG model is a valuable tool for assessing the biotransformation of drugs like diclofenac in a manner that is more relevant to human physiology. nih.gov

| Model | Key Findings in Diclofenac Metabolism | Detected Metabolites Related to this compound | Reference |

|---|---|---|---|

| TK-NOG Humanized Chimeric Mice | Successfully generated human-specific and accumulative metabolites of diclofenac. | This compound, 4'-Hydroxydiclofenac, 3'-Hydroxy-4'-methoxydiclofenac (human-specific). nih.govresearcher.life | nih.govresearcher.life |

| FRG Liver-Humanized Mice | Metabolic profile showed a greater match to humans than to wild-type mice, with higher acyl glucuronide formation and reduced taurine conjugates. nih.gov | A variety of hydroxylated and conjugated metabolites, showing a profile more similar to humans. nih.gov | nih.gov |

| Control/Wild-Type Mice | Metabolic profile dominated by taurine conjugation; 3'-Hydroxy-4'-methoxydiclofenac absent or in trace amounts. nih.govresearchgate.net | Produced relatively small amounts of acyl glucuronide. researchgate.net | nih.govresearchgate.net |

Comparative Metabolic Studies Across Species

The metabolism of diclofenac exhibits significant variation across different species, which has important implications for preclinical research and the extrapolation of animal data to humans. mdpi.com These differences are observed in both Phase I (oxidation) and Phase II (conjugation) metabolic pathways.

In humans, the primary route of diclofenac metabolism is hydroxylation, with 4'-hydroxydiclofenac being the major metabolite, formed almost exclusively by the enzyme CYP2C9. nih.govscielo.org.za CYP2C9 is also solely responsible for the formation of this compound. nih.govacs.org Another metabolite, 5-hydroxydiclofenac, is formed to a lesser extent by several other CYP isoforms, including CYP2C8 and CYP2C19. nih.gov Following hydroxylation, these metabolites are predominantly conjugated with glucuronic acid and excreted in the urine. researchgate.nettandfonline.com

In contrast, the metabolic pathways in various animal species show distinct differences:

Monkeys (Rhesus, Cynomolgus, African Green): The catalytic efficiency of 4'-hydroxylation is more than 20-fold lower in monkeys compared to humans. nih.gov Instead, 5-hydroxylation is a much more favored pathway in monkeys. nih.gov While CYP2C and CYP3A enzymes are involved in hydroxylation in both monkeys and humans, their catalytic efficiencies and responses to inhibitors differ, suggesting structural differences in the active sites of the enzymes. nih.gov

Rats: In rats, 4'-hydroxydiclofenac and 5-hydroxydiclofenac are the major urinary metabolites. europa.eu However, unlike humans, a significant portion of diclofenac is eliminated in the bile. tandfonline.comeuropa.eu The rate of diclofenac glucuronidation in rat liver microsomes is the slowest among the species tested in one study. mdpi.com

Dogs: The dog is a notable exception as it does not significantly oxidize diclofenac. tandfonline.comeuropa.eu Instead, the primary metabolic route is direct conjugation, with a taurine conjugate being the main metabolite found in urine and an ester glucuronide excreted in the bile. tandfonline.comeuropa.eu

Mice: The three major metabolites in mice are 4'-hydroxydiclofenac, 5-hydroxydiclofenac, and diclofenac acyl glucuronide, showing some similarity to humans. researchgate.net However, mouse liver microsomes exhibit the highest maximum reaction rate (Vmax) for diclofenac glucuronidation among species tested, including humans, monkeys, dogs, and rats. mdpi.com

Vultures: The high sensitivity of vultures to diclofenac is linked to their low metabolic competency, exhibiting zero-order metabolic profiles which suggests deficiencies in the P450 Phase I enzyme system or Phase II glucuronidation pathways. nih.gov

These interspecies variations are critical considerations in pharmacology and toxicology, as animal models may not always accurately predict human pharmacokinetics and metabolic profiles. mdpi.com

| Species | Primary Metabolic Pathway(s) | Major Metabolite(s) | Key Responsible Enzyme(s) (if identified) | Reference |

|---|---|---|---|---|

| Human | Hydroxylation followed by glucuronidation. researchgate.nettandfonline.com | 4'-hydroxydiclofenac, this compound, 5-hydroxydiclofenac. nih.goveuropa.eu | CYP2C9 (for 4'- and 3'-hydroxylation). nih.govscielo.org.za | researchgate.netnih.govscielo.org.zatandfonline.comeuropa.eu |

| Monkey (Old World) | Hydroxylation (5-position favored over 4'-position). nih.gov | 5-hydroxydiclofenac. nih.gov | CYP2C and CYP3A subfamilies. nih.gov | nih.gov |

| Rat | Hydroxylation, significant biliary excretion. tandfonline.comeuropa.eu | 4'-hydroxydiclofenac, 5-hydroxydiclofenac. europa.eu | Not specified | tandfonline.comeuropa.eu |

| Dog | Direct conjugation (minimal oxidation). tandfonline.comeuropa.eu | Taurine conjugate (urine), ester glucuronide (bile). tandfonline.comeuropa.eu | Not applicable (lacks significant oxidation) | tandfonline.comeuropa.eu |

| Mouse | Hydroxylation and glucuronidation. researchgate.net | 4'-hydroxydiclofenac, 5-hydroxydiclofenac, diclofenac acyl glucuronide. researchgate.net | Not specified | researchgate.net |

| Vulture | Low metabolic competency (zero-order kinetics). nih.gov | Parent drug (due to slow metabolism). nih.gov | Presumed deficiency in CYP2C homologues or glucuronidation. nih.gov | nih.gov |

Molecular Interactions and Structure Activity Relationships of 3 Hydroxydiclofenac and Its Analogs

Structural Influences on Enzyme Inhibition (e.g., Cyclooxygenase Activity)

The anti-inflammatory action of diclofenac (B195802) is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The structural features of diclofenac are finely tuned for potent COX inhibition. Structure-activity relationship (SAR) studies on diclofenac analogs have revealed that the presence of halogen or alkyl substituents at both ortho positions of the anilino ring is crucial for optimal activity. acs.org The angle of twist between the two phenyl rings is another significant parameter influencing inhibitory potency. acs.org

Table 1: Comparative Cyclooxygenase (COX) Inhibitory Activity of Diclofenac and its Analogs

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Assay System | Reference |

|---|---|---|---|---|

| Diclofenac | 0.075 | 0.038 | Human whole blood | ontosight.ai |

| Diclofenac | 5.1 | 0.84 | Ovine COX | ingentaconnect.commedchemexpress.commedchemexpress.eu |

| Diclofenac | 0.01 | 0.03 | Bovine aortic coronary endothelial cells | researchgate.net |

| Ibuprofen | 13 | 370 | - | medchemexpress.commedchemexpress.eu |

| Meloxicam | 0.4 | 0.6 | Bovine aortic coronary endothelial cells | researchgate.net |

Ligand-Receptor Binding Studies (e.g., Molecular Docking with Nuclear Receptors, Transthyretin)

Beyond COX enzymes, diclofenac and its analogs have been studied for their interactions with other proteins, such as transthyretin (TTR) and various nuclear receptors. These interactions may contribute to both the therapeutic and adverse effects of the drug.

Diclofenac is a known inhibitor of TTR amyloid fibril formation, a process implicated in certain amyloid diseases. acs.orgnih.gov SAR studies on diclofenac analogs have shown that a carboxylic acid group is essential for this inhibitory activity, though its position can be varied. acs.org High-resolution X-ray crystallography has demonstrated that diclofenac analogs can be accommodated within the two binding sites of TTR, highlighting the flexibility of these binding pockets. acs.org While specific binding studies for 3'-hydroxydiclofenac with TTR are not detailed in the available literature, the structural similarity to other active analogs suggests a potential for interaction.

In silico molecular docking studies have been employed to predict the binding of diclofenac metabolites to nuclear receptors, which are ligand-regulated transcription factors involved in a myriad of physiological processes. nih.govresearchgate.net One such study investigated the interaction of 3'-hydroxy-4'-methoxydiclofenac, a closely related metabolite, with orphan nuclear receptors. rjptonline.org These computational approaches help in predicting the binding affinity and identifying key interacting residues. nih.govnih.gov For example, an in-silico analysis of various ligands, including this compound, with receptors like the apo human pregnane (B1235032) X receptor (PXR), was conducted to predict potential inhibitory effects. ajmc.com However, detailed binding energy values and specific interacting amino acid data for this compound from these studies are limited.

Table 2: In Silico Docking Analysis of Diclofenac Analogs with Nuclear Receptors

| Ligand | Receptor | Finding | Method | Reference |

|---|---|---|---|---|

| This compound | Apo Human Pregnane X Receptor (PXR), FXR, CAR, LXRα | Predicted to have few interacting residues and hydrogen bonds. | Molecular Docking (PatchDock) | ajmc.com |

| 3'-Hydroxy-4'-methoxydiclofenac | Orphan Nuclear Receptors | Demonstrated potential binding affinity. | Molecular Docking (PatchDock) | rjptonline.org |

Structure-Metabolism Relationships of Diclofenac Derivatives

The metabolism of diclofenac is a complex process involving multiple cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. researchgate.netnih.gov The position of hydroxylation is determined by the specific CYP isoform involved, which in turn is influenced by the structural features of the drug.

The formation of this compound is a minor metabolic pathway for diclofenac in humans. semanticscholar.org Studies utilizing human liver microsomes and engineered cells expressing single human CYP isoforms have conclusively shown that CYP2C9 is exclusively responsible for the 3'-hydroxylation of diclofenac. researchgate.netnih.gov In contrast, the major metabolite, 4'-hydroxydiclofenac (B1664172), is also predominantly formed by CYP2C9, while the formation of 5-hydroxydiclofenac (B1228188) involves multiple isoforms, with CYP3A4 being significant. ingentaconnect.comnih.gov

Once formed, these hydroxylated metabolites can undergo further phase II metabolism, primarily through glucuronidation and sulfation, to facilitate their excretion. ontosight.ai The presence of a hydroxyl group on the aromatic ring, as in this compound, provides a site for conjugation with glucuronic acid or sulfate (B86663). nih.gov For instance, this compound has known human metabolites that include its glucuronide and sulfate conjugates. nih.gov The structure of the specific hydroxy-metabolite influences its subsequent metabolic fate. For example, 5-hydroxydiclofenac can be further oxidized to 4',5-dihydroxydiclofenac, a reaction also catalyzed by CYP2C9. researchgate.netnih.gov The specific downstream metabolic pathways for this compound are less characterized in the literature compared to the more abundant 4'- and 5-hydroxy metabolites.

Table 3: Key Metabolic Pathways of Diclofenac and its Hydroxylated Metabolites

| Parent Compound | Metabolite | Primary Enzyme(s) | Metabolic Reaction | Reference |

|---|---|---|---|---|

| Diclofenac | 4'-Hydroxydiclofenac | CYP2C9 | Hydroxylation | researchgate.netnih.gov |

| Diclofenac | 5-Hydroxydiclofenac | CYP3A4, CYP2C8, CYP2C19, CYP2C18, CYP2B6 | Hydroxylation | researchgate.netnih.gov |

| Diclofenac | This compound | CYP2C9 | Hydroxylation | researchgate.netnih.gov |

| 5-Hydroxydiclofenac | 4',5-Dihydroxydiclofenac | CYP2C9 | Hydroxylation | researchgate.netnih.gov |

| This compound | This compound glucuronide | UGTs (unspecified) | Glucuronidation | nih.gov |

| This compound | This compound sulfate | SULTs (unspecified) | Sulfation | nih.gov |

Advanced Analytical Methodologies for 3 Hydroxydiclofenac Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of 3'-Hydroxydiclofenac from its parent drug, other metabolites, and endogenous components of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of this compound. One established method facilitates the determination of diclofenac (B195802) and four of its metabolites, including this compound, in human urine. nih.gov This method utilizes a reversed-phase column and employs flow-rate programming for optimal separation. nih.gov The sample preparation involves base hydrolysis, followed by neutralization and extraction. nih.gov To ensure the stability of the analytes, the evaporated extracts are reconstituted in a mobile phase containing ascorbic acid. nih.gov

The versatility of HPLC allows for various detection methods, with UV detection being a common choice. For instance, an HPLC-UV method has been developed and validated for the quantification of the related metabolite, 4′-hydroxydiclofenac, which can be adapted for this compound analysis. mdpi.comnih.gov This method employs a reversed-phase C18 column with a gradient elution program. mdpi.comnih.gov

Below is a table summarizing typical HPLC methodologies used for the analysis of diclofenac and its metabolites, including this compound.

| Parameter | Method 1 nih.gov | Method 2 mdpi.comnih.gov |

| Stationary Phase | Reversed-phase column | Reversed-phase C18 (SUPELCO, 25 cm × 4.6 mm, 5 µm) |

| Mobile Phase | Not specified in detail | A: 0.1% formic acid in water, B: Acetonitrile (B52724), C: Methanol |

| Elution Mode | Flow-rate programming | Low-pressure gradient elution |

| Flow Rate | Not specified in detail | 1 mL/min |

| Detection | Not specified in detail | UV at 282 nm |

| Temperature | Not specified in detail | 30 °C |

| Sample Matrix | Human urine | Rat liver microsomes |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. These advantages are particularly beneficial for the analysis of metabolites like this compound, which are often present at low concentrations in complex matrices. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper and narrower peaks, leading to improved separation efficiency.

In the context of diclofenac metabolite research, UPLC is often coupled with mass spectrometry for high-throughput screening. For instance, a UPLC system coupled with a tandem quadrupole mass spectrometer has been effectively used for the high-throughput screening of reactive metabolites of diclofenac. This approach allows for the rapid identification of potential reactive species by monitoring for specific conjugates, such as those with glutathione (B108866) (GSH).

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly selective and sensitive method for the detection and identification of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS)

The combination of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the quantitative analysis of this compound in biological samples. An LC-MS/MS assay has been developed for the simultaneous determination of diclofenac and three of its primary metabolites in mouse plasma. This method involves a simple sample pre-treatment procedure where plasma proteins are precipitated with acetonitrile after the addition of an internal standard. The separation is achieved using a polar embedded reversed-phase column with gradient elution. The eluate is then introduced into an electrospray ionization (ESI) source, and the analytes are quantified using a triple quadrupole mass spectrometer.

The following table summarizes the key parameters of a typical LC-MS/MS method for the analysis of diclofenac and its metabolites.

| Parameter | Details windows.net |

| Chromatography System | Agilent® 1260 Infinity UHPLC |

| Mass Spectrometer | SCIEX® 4500 (Triple Quadrupole) |

| Column | Luna Omega 1.6 µm Polar C18 (50 x 2.1 mm) |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry for Metabolite Profiling

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry (HRMS) technique that offers excellent mass accuracy and resolution. This makes it particularly well-suited for metabolite profiling and identification studies. In the context of diclofenac research, UPLC coupled to a QTOF mass spectrometer has been utilized for the metabolomic profiling of organisms exposed to the drug. uzh.ch This approach allows for the non-targeted analysis of a wide range of metabolites, including this compound, and can help in identifying metabolic pathways affected by the drug. acs.org The high mass accuracy of QTOF instruments aids in the confident identification of unknown metabolites by providing precise mass measurements for elemental composition determination.

Method Validation and Quantification Approaches in Research Matrices

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the obtained results. researchgate.netbohrium.com Method validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). core.ac.uknih.gov The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com

For the quantification of this compound, calibration curves are constructed by plotting the analyte response against a series of known concentrations. A linear relationship is typically observed over a specific concentration range.

The table below presents a summary of validation parameters reported for analytical methods used in the quantification of diclofenac and its metabolites.

| Validation Parameter | Reported Values and Details |

| Linearity | Standard curves show linearity over a concentration range of 0.2 to 40 µg/mL for diclofenac and its metabolites in human urine. nih.gov For 4'-hydroxydiclofenac (B1664172), linearity was demonstrated with R² > 0.99. mdpi.comnih.gov |

| Accuracy | Good accuracy was observed for all compounds over the concentration range of 0.2 to 40 µg/mL. nih.gov In another study, accuracies were between 90 and 108%. |

| Precision | Within-day precisions were ≤ 10%, and between-day precisions were ≤ 13%. |

| Limit of Quantification (LOQ) | The limit of quantitation for all five analytes (diclofenac and four metabolites) was 0.4 µg/mL using 0.25 mL of urine. nih.gov |

| Recovery | The average absolute recovery was at least 78% for diclofenac and ranged from 75% to 85% for the four metabolites. nih.gov |

Environmental Transformation and Occurrence of 3 Hydroxydiclofenac

Detection and Quantification in Environmental Matrices (e.g., Wastewater Effluents, Aquatic Systems)

The detection and quantification of 3'-Hydroxydiclofenac in environmental samples are crucial for understanding its environmental distribution. Studies have identified this compound, along with other diclofenac (B195802) metabolites, in various environmental compartments.

In wastewater effluents, hydroxylated metabolites of diclofenac, which include this compound, have been detected. The limit of quantification (LOQ) for these hydroxyl metabolites in sewage effluent has been reported as 0.06 µg/L researchgate.net. Specific research has identified this compound in environmental samples, with estimated concentrations ranging between 0.08-0.3 µg/L researchgate.net. While other studies mention the presence of diclofenac metabolites in aquatic systems, direct quantitative data specifically for this compound in surface waters is less frequently detailed in the provided literature compared to its presence in effluents.

Table 1: Detection and Quantification of this compound in Environmental Matrices

| Environmental Matrix | Detected Concentration Range | Limit of Quantification (LOQ) | Source |

| Wastewater Effluents | 0.08-0.3 µg/L | 0.06 µg/L (for hydroxyl metabolites) | researchgate.net, researchgate.net |

Abiotic and Biotic Degradation Pathways in Environmental Contexts

The transformation of this compound in the environment occurs through both abiotic (e.g., phototransformation) and biotic (e.g., biodegradation) processes.

Phototransformation Studies

Phototransformation, driven by sunlight, is a significant abiotic degradation pathway for many organic pollutants. While studies have extensively investigated the phototransformation of diclofenac itself, which can lead to the formation of various transformation products including hydroxylated derivatives, direct studies focusing on the phototransformation of this compound are not explicitly detailed in the reviewed literature. However, this compound has been identified as a product formed during the photolytic degradation of diclofenac researchgate.net, dergipark.org.tr.

Fate and Behavior in Wastewater Treatment Systems

The fate of this compound within wastewater treatment plants (WWTPs) is largely influenced by its biodegradability. As indicated by its classification as "easily microbial degradable" nih.gov, this compound is expected to undergo significant removal through biological treatment processes, such as activated sludge. The detection of hydroxyl metabolites in wastewater effluents, with reported LOQs for this group of compounds, suggests that while removal can be substantial, complete elimination may not always occur, leading to their presence in treated wastewater researchgate.net. The efficient microbial degradation observed in laboratory settings implies that well-functioning biological treatment stages in WWTPs are key to mitigating the environmental load of this metabolite.

Emerging Research Areas and Future Perspectives

Development of Novel Analogs Based on Metabolic Understanding

Research into diclofenac's metabolism has identified key metabolites, including 3'-Hydroxydiclofenac, which are implicated in its therapeutic effects and potential toxicities nih.govresearchgate.netnih.govpfizermedicalinformation.comdrugs.comnih.gov. The understanding of how diclofenac (B195802) is hydroxylated, particularly at the 3'-position, and the subsequent pathways these metabolites follow, provides a foundation for designing novel analogs. Studies have explored modifying diclofenac's structure to mitigate the formation of reactive metabolites, such as quinone imines and acyl glucuronides, which are thought to contribute to diclofenac-induced liver injury nih.govresearchgate.netnih.govresearchgate.net.

For instance, introducing fluorine atoms at specific positions, such as the 4'-position, has been shown to enhance metabolic stability against cytochrome P450 oxidation nih.govresearchgate.net. Replacing the carboxylic acid group with bioisosteres has also been investigated for improved metabolic stability and reduced toxicity, although some modifications, like sulfonic acid or sulfonamide groups, were found to reduce cyclooxygenase (COX) inhibition nih.govresearchgate.net. Analogs with fluorine at the benzylic position demonstrated resistance to glucuronidation and reduced hepatotoxicity nih.govresearchgate.net. Furthermore, compounds like 2a and 2c, which retained a hydrogen at the 4'-position, selectively inhibited COX-2, suggesting their potential as safer and more effective drug candidates nih.govnih.govresearchgate.net. Future drug design efforts can leverage the structural insights gained from this compound and its related metabolic pathways to create analogs with improved safety profiles and tailored pharmacological activities.

Integration of Omics Technologies in Metabolite Research

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is proving invaluable in dissecting the complex metabolic pathways of drugs like diclofenac and understanding the role of its metabolites, such as this compound setac.orgnih.govfrontiersin.orgoup.comcn-bio.comnih.gov. Metabolomics, in particular, allows for the comprehensive profiling of small molecules within biological systems, offering insights into drug metabolism, pathway perturbations, and the identification of biomarkers frontiersin.orgoup.comresearchgate.net.

Studies using metabolomics have identified specific metabolite profiles associated with diclofenac's hepatotoxicity, distinguishing susceptible individuals and highlighting metabolic pathways involved in inflammatory responses frontiersin.org. For example, research in mice exposed to diclofenac revealed alterations in gut microbiota, brain, testicular, and gut metabolomes, underscoring the need for integrated omics approaches to elucidate xenobiotic-microbiota interactions setac.org. High-throughput screening combined with non-targeted LC-HRMS can identify toxicant transformations within the microbiome setac.org. By integrating these advanced analytical techniques, researchers can gain a deeper understanding of how this compound and other metabolites influence biological systems, potentially leading to the discovery of new therapeutic targets or predictive biomarkers for drug response and toxicity.

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are essential tools for predicting the behavior and potential activities of chemical compounds like this compound and its analogs ebi.ac.uksphinxsai.comnih.govresearchgate.net. QSAR models, for instance, can correlate structural features with biological activity, aiding in the design of novel compounds with desired properties ebi.ac.uknih.gov.

Studies have utilized QSAR to identify critical parameters, such as lipophilicity and the angle of twist between phenyl rings, that influence the cyclooxygenase inhibitory activity of diclofenac analogs ebi.ac.uk. Molecular docking simulations can predict the binding interactions of metabolites with target receptors or enzymes, offering insights into their mechanisms of action and potential off-target effects sphinxsai.comresearchgate.net. For example, docking studies have been employed to predict the inhibitory effects of diclofenac and its metabolites on various nuclear receptors sphinxsai.com. Such in silico approaches enable researchers to screen vast chemical spaces, prioritize promising candidates for synthesis and experimental validation, and predict potential drug-drug interactions or toxicological outcomes, thereby accelerating the drug discovery process.

Unexplored Biological Activities Beyond Parent Compound Mechanisms

While diclofenac is primarily known for its COX-inhibitory activity, its metabolites, including this compound, may possess distinct biological activities that have yet to be fully explored drugbank.comderangedphysiology.comcymitquimica.com. Emerging research suggests that diclofenac itself may exert COX-independent effects, such as modulating glucose metabolism and MYC expression in tumor cells plos.org. This raises the possibility that its metabolites could also engage in novel biological pathways or target different molecular entities.

For example, some studies indicate that diclofenac might inhibit lipoxygenase pathways and phospholipase A2, actions that could contribute to its potent anti-inflammatory effects drugbank.comwikipedia.org. The specific pharmacological profile of this compound, independent of its parent compound, remains an area ripe for investigation. Understanding these unexplored activities could reveal new therapeutic applications for this compound or its derivatives, potentially in areas beyond inflammation and pain management. Identifying novel targets or mechanisms of action for this metabolite could lead to the development of entirely new classes of therapeutic agents.

Q & A

Basic Research Questions

Q. What enzymatic pathways are responsible for the formation of 3'-Hydroxydiclofenac from diclofenac, and how are they characterized experimentally?

- Methodological Answer :

- CYP2C Isoforms : In rats, 3'-hydroxylation is mediated primarily by Cyp2c12 and Cyp2c6, with kinetic parameters (e.g., Vmax and Km) determined using liver microsomes .

- Experimental Characterization : Incubations with recombinant CYP enzymes (e.g., CYP2C9 in humans) are performed to isolate metabolic contributions. Reaction mixtures typically include NADPH, microsomal protein, and diclofenac at physiologically relevant concentrations (e.g., 5 µM). Kinetic assays measure metabolite formation over time using LC-MS/MS .

- Key Data :

- Rat Cyp2c12 Vmax for 3'-hydroxylation decreases from 0.53 pmol/min/pmol P450 (non-pregnant) to 0.33 pmol/min/pmol P450 during late pregnancy .

- Human CYP2C9 contributes to diclofenac oxidation but may not directly produce this compound in significant quantities, highlighting species-specific differences .

Q. What analytical techniques are employed to detect and quantify this compound in biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Validated for sensitivity and specificity, with detection limits in the ng/mL range. Internal standards (e.g., N-phenylanthranilic acid) improve accuracy .

- Nano-DESI Mass Spectrometry Imaging (MSI) : Provides spatial resolution of metabolites in tissues (e.g., liver vs. kidney localization) .

- Chromatographic Validation : Ensure separation from structurally similar metabolites (e.g., 4'-hydroxydiclofenac) using optimized mobile phases and column chemistries .

Q. What are the known toxicological implications of this compound, and how are they investigated preclinically?

- Methodological Answer :

- Tissue Localization Studies : Nano-DESI MSI reveals metabolite distribution in organs (e.g., kidney cortex vs. medulla), correlating with regional enzyme activity (e.g., UGTs in the liver) .

- In Vitro Toxicity Assays : Evaluate reactive metabolite formation (e.g., protein adducts) using hepatocyte models. Compare cytotoxicity profiles of diclofenac and its metabolites .

Advanced Research Questions

Q. How can in vitro models like liver-on-a-chip devices be optimized to study this compound formation kinetics?

- Methodological Answer :

- Liver-on-a-Chip Design : Incorporate primary hepatocytes or iPSC-derived liver cells under flow conditions to mimic hepatic clearance. Monitor diclofenac depletion and metabolite formation in real time .

- Mathematical Modeling : Use physiologically based pharmacokinetic (PBPK) models to estimate intrinsic clearance (CLint) and fractional contributions (fm) of oxidative vs. conjugative pathways. Bayesian information criterion (BIC) aids model selection .

- Key Findings :

- In liver-on-a-chip studies, unbound CLint for diclofenac is 95 ± 9 µL/min/million cells, with UGT-mediated glucuronidation accounting for 64% of metabolism .

- Unassigned pathways (e.g., 5'-hydroxylation) may contribute ~20% to clearance, necessitating multi-pathway models .

Q. How do researchers address discrepancies in CYP isoform contributions to this compound formation across experimental models?

- Methodological Answer :

- Species-Specific CYP Activity : Rat Cyp2c12 shows higher 3'-hydroxylation activity than human CYP2C8. Use species-matched microsomes or recombinant enzymes to reduce extrapolation errors .

- Inhibitor Studies : Co-incubate with isoform-selective inhibitors (e.g., sulfaphenazole for CYP2C9) to isolate metabolic pathways .

- Data Reconciliation : Apply statistical tools (e.g., BIC) to compare competing models of metabolite formation. Prioritize models with mechanistic consistency and literature support .

Q. What strategies resolve conflicting data on UGT-mediated conjugation versus oxidative metabolism in this compound elimination?

- Methodological Answer :

- Parallel Pathway Analysis : Quantify both oxidative (e.g., 3'-hydroxy) and conjugative (e.g., glucuronide) metabolites simultaneously using LC-MS/MS. Normalize data to protein content or cell count .

- Enzyme Kinetic Profiling : Determine fm,UGT (fraction metabolized by UGTs) using recombinant UGT2B7 and compare to CYP-mediated fm values. In human liver microsomes, fm,UGT for diclofenac is ~0.62 .

- Limitations : Overestimation of oxidative pathways may occur due to incomplete glucuronide detection or instability .

Data Contradiction and Model Selection

Q. How can interspecies differences in CYP activity affect extrapolation of this compound data to humans?

- Methodological Answer :

- Cross-Species Comparisons : Rat Cyp2c12 shows pregnancy-dependent reductions in 3'-hydroxylation Vmax, whereas human CYP2C9 activity is stable. Use humanized mouse models or PBPK scaling to bridge gaps .

- Key Data :

- Rat Km for 3'-hydroxylation decreases by 50% during pregnancy, altering Clint (intrinsic clearance) .

- Human CYP2C9 primarily forms 4'-hydroxydiclofenac, suggesting 3'-hydroxylation is a minor pathway in humans .

Computational and Mechanistic Insights

Q. What are the limitations of QSPR models in predicting this compound pharmacokinetics?

- Methodological Answer :

- Structural Outliers : 4'-Hydroxydiclofenac is flagged as a structural outlier in QSPR models but retains predictive utility due to similar log BT (breakthrough) values to diclofenac .

- Model Refinement : Incorporate metabolite-specific descriptors (e.g., hydroxylation site energetics) to improve accuracy. Validate against in vitro depletion data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。